molecular formula C15H15N5OS B2457270 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine CAS No. 2034393-31-0

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine

Cat. No.: B2457270
CAS No.: 2034393-31-0
M. Wt: 313.38
InChI Key: IKJCCWMAQXLTLO-UHFFFAOYSA-N
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Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a 3-methyl-1,2,4-oxadiazole group and a 4-(methylthio)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, oxadiazole precursors, and benzyl halides. The key steps in the synthesis may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazines under controlled conditions.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling the oxadiazole and pyrimidine moieties under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrimidine positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents and strong bases or acids depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to amines or alcohols.

Scientific Research Applications

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound may be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: It can be explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)methylthio)thieno[2,3-d]pyrimidin-4-amine
  • 3-methyl-1,2,4-oxadiazol-5-yl derivatives
  • Pyrimidine-based compounds with various substitutions

Uniqueness

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(methylthio)benzyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylsulfanylphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-19-15(21-20-10)13-8-16-9-18-14(13)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJCCWMAQXLTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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